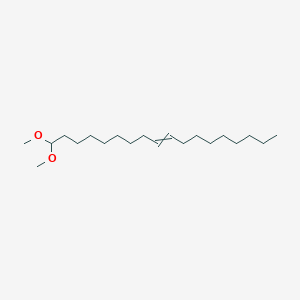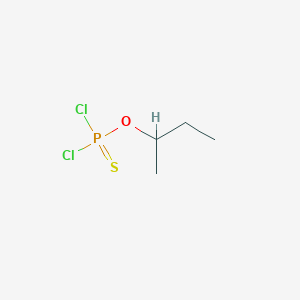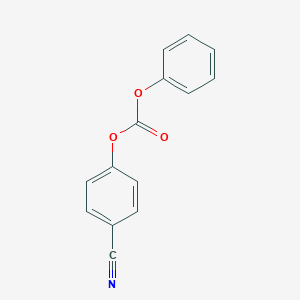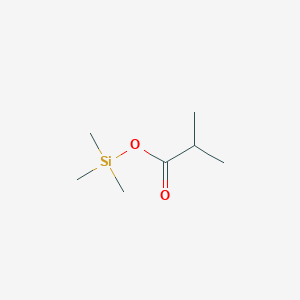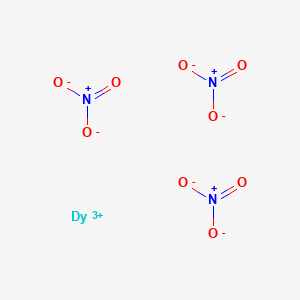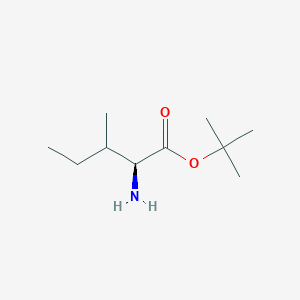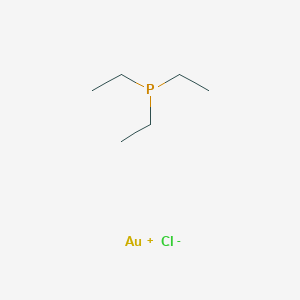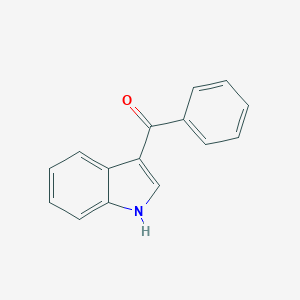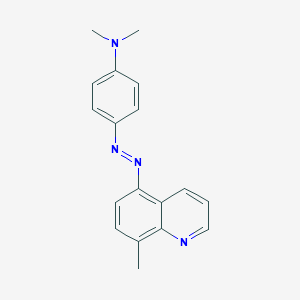
4a,8a-Dihydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4a,8a-Dihydronaphthalene is a chemical compound that belongs to the family of naphthalene derivatives. It is a bicyclic organic compound that has a wide range of applications in scientific research. This compound has been synthesized by various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Electrocyclization Mechanisms
- Electrocyclization of [10]annulene : Research has explored the 6‐π electrocyclization of [10]annulene, yielding 4a,8a‐dihydronaphthalene through various quantum‐chemical methods. The study provides insights into the preferred configurations and cyclization mechanisms, contributing significantly to our understanding of molecular transformations in organic chemistry (Palmeiro & Castaño, 2021).
Synthesis and Transformation
- Enantioselective Synthesis : A method for the enantioselective synthesis of 1,2-dihydronaphthalenes was developed, showcasing their significance in medicinal and synthetic chemistry. The approach uses oxidative N-heterocyclic carbene catalysis, yielding compounds with high yield and stereochemical control (Perveen et al., 2017).
- Cytotoxic Agents against Cancer Cells : Dihydronaphthalene derivatives have been synthesized and evaluated for their potential as cytotoxic agents against MCF-7 human cancer cells. This research highlights the therapeutic potential of dihydronaphthalene compounds in cancer treatment (Ahmed et al., 2020).
Environmental and Ecological Applications
- Control of Geosmin and 2-Methylisoborneol in Waters : The study examines the biochemical and ecological aspects of geosmin and 2-MIB, compounds related to 4a,8a-dihydronaphthalene, in source waters. This research is crucial for understanding and managing water malodors (Jüttner & Watson, 2007).
Photophysical and Electrochemical Studies
- Investigation of Molecular Vibrations : A comprehensive study of the molecular vibrations of 1,4-dihydronaphthalene in its ground and excited electronic states was conducted, providing valuable insights into the photophysical properties of dihydronaphthalene derivatives (Rishard et al., 2009).
Catalytic Applications
- Palladium-Catalyzed Cross-Coupling Reactions : Research on 4a,8a-azaboranaphthalene, a compound related to dihydronaphthalene, highlights its use in palladium-catalyzed cross-coupling reactions. This demonstrates the compound's utility in synthetic organic chemistry and the development of new fluorophores (Sun et al., 2014).
Eigenschaften
CAS-Nummer |
17344-74-0 |
|---|---|
Produktname |
4a,8a-Dihydronaphthalene |
Molekularformel |
C10H10 |
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
4a,8a-dihydronaphthalene |
InChI |
InChI=1S/C10H10/c1-2-6-10-8-4-3-7-9(10)5-1/h1-10H |
InChI-Schlüssel |
VWKKDGVKAXUQEB-UHFFFAOYSA-N |
SMILES |
C1=CC2C=CC=CC2C=C1 |
Kanonische SMILES |
C1=CC2C=CC=CC2C=C1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



